molecular formula C19H23NO2S B1209898 Meprotixol CAS No. 4295-63-0

Meprotixol

Cat. No.: B1209898
CAS No.: 4295-63-0
M. Wt: 329.5 g/mol
InChI Key: LAYVFLWAVIGDLK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Meprotixol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s structure, which includes a thioxanthene moiety, allows it to engage in various biochemical processes, potentially influencing enzyme activity and protein function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and response to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with specific proteins and enzymes, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and subsequent cellular responses . Detailed studies on the exact molecular targets and pathways affected by this compound are still needed .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its degradation products may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and safety profile change significantly with dosage variations . Understanding these dosage effects is crucial for optimizing the therapeutic use of this compound and minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity . Detailed studies on the specific metabolic pathways and enzymes involved in this compound metabolism are necessary to gain a comprehensive understanding of its biochemical properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its pharmacokinetics and optimizing its therapeutic use .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence this compound’s interactions with biomolecules and its overall biological effects .

Preparation Methods

The synthesis of Meprotixol involves several steps, starting with the formation of the thioxanthene core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Meprotixol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

    Substitution: Common reagents used in substitution reactions include alkyl halides and nucleophiles.

Scientific Research Applications

Meprotixol has several scientific research applications:

    Chemistry: It is used as a model compound in studying the reactivity of thioxanthenes.

    Biology: Research on this compound includes its effects on biological systems, particularly its antitussive and anti-inflammatory properties.

    Medicine: this compound is studied for its potential therapeutic applications in treating cough and rheumatic diseases.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The exact mechanism of action of Meprotixol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. In the case of its antitussive action, this compound likely acts on the central nervous system to suppress the cough reflex. For its anti-inflammatory effects, it may inhibit the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Meprotixol is unique among thioxanthenes due to its specific functional groups and pharmacological properties. Similar compounds include:

This compound stands out due to its dual role as a cough suppressant and treatment for rheumatic diseases, highlighting its versatility and potential for further research and development.

Properties

IUPAC Name

9-[3-(dimethylamino)propyl]-2-methoxythioxanthen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-20(2)12-6-11-19(21)15-7-4-5-8-17(15)23-18-10-9-14(22-3)13-16(18)19/h4-5,7-10,13,21H,6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYVFLWAVIGDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863358
Record name 9-[3-(Dimethylamino)propyl]-2-methoxy-9H-thioxanthen-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4295-63-0
Record name Meprotixol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4295-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meprotixol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meprotixol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 9-[3-(Dimethylamino)propyl]-2-methoxy-9H-thioxanthen-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEPROTIXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JXZ154Z0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary therapeutic areas where Meprotixol has been studied?

A1: Research on this compound has explored its potential in two main therapeutic areas:

  • Antitussive: Studies investigated its effectiveness in suppressing coughs. [, ]
  • Antirheumatic: Several studies examined its potential in treating rheumatic diseases. [, , , , ]

Q2: Were there any clinical trials conducted with this compound, and if so, what type of design did they employ?

A2: Yes, clinical trials were conducted to evaluate this compound's efficacy. Notably, researchers employed a double-blind crossover design, incorporating both the active compound and a placebo, to ensure rigorous assessment. [, , ] This design helps minimize bias and strengthen the reliability of the findings.

Q3: Can you elaborate on the specific types of rheumatic diseases studied in relation to this compound's potential therapeutic benefits?

A3: While the provided research abstracts don't delve into specific rheumatic disease types, one study mentions a "multicenter investigation in general practice" [] This suggests a broad approach to understanding this compound's potential across various rheumatic conditions commonly encountered in primary care settings.

Q4: Beyond its therapeutic applications, were there any analytical chemistry studies conducted on this compound?

A4: Yes, analytical techniques played a crucial role in this compound research. Studies explored fluorimetric methods for quantifying this compound and similar compounds. [] Additionally, thin-layer chromatography was employed to characterize this compound and related psychopharmacological substances. [] These analytical approaches are essential for understanding the compound's properties and behavior in various contexts.

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